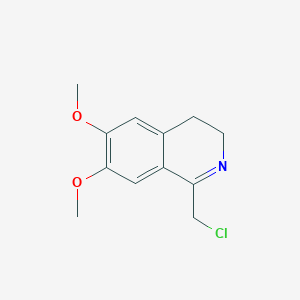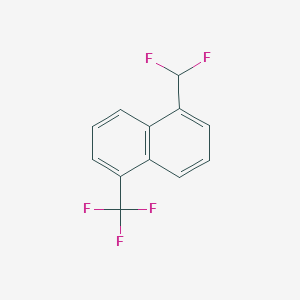![molecular formula C8H6BrN3O B11867819 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Brom-5-methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-carbaldehyd ist eine heterocyclische Verbindung, die sowohl Pyrrol- als auch Pyrimidinringe enthält. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und ihrer Rolle als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Brom-5-methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-carbaldehyd beinhaltet typischerweise die Bromierung eines Pyrrolo-Pyrimidin-Vorläufers. Ein gängiges Verfahren beinhaltet die Reaktion von 5-Methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-carbaldehyd mit einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Chloroform . Die Reaktion wird in der Regel unter Rückflussbedingungen durchgeführt, um eine vollständige Bromierung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts häufig durch Kristallisations- oder Chromatographietechniken erzielt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Brom-5-methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktionsreaktionen: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Oxidation: Kaliumpermanganat in einem wässrigen Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Hauptprodukte, die gebildet werden
Substitution: Bildung von 7-substituierten Derivaten.
Oxidation: Bildung von 7-Brom-5-methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-carbonsäure.
Reduktion: Bildung von 7-Brom-5-methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-methanol.
Wissenschaftliche Forschungsanwendungen
7-Brom-5-methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 7-Brom-5-methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-carbaldehyd hängt in erster Linie mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen zu interagieren. So kann es beispielsweise bestimmte Kinasen hemmen, indem es an deren aktive Zentren bindet und so die Phosphorylierung von Zielproteinen blockiert . Diese Hemmung kann zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führen.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Brom-7H-pyrrolo[2,3-d]pyrimidin
- 5-Brom-4-chlor-7H-pyrrolo[2,3-d]pyrimidin
- 4-Amino-5-bromopyrrolo[2,3-d]pyrimidin
Einzigartigkeit
7-Brom-5-methyl-5H-pyrrolo-[3,2-d]pyrimidin-6-carbaldehyd ist aufgrund des Vorhandenseins sowohl eines Bromatoms als auch einer Aldehydgruppe einzigartig, was eine Vielzahl von chemischen Modifikationen ermöglicht. Diese Vielseitigkeit macht es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen.
Eigenschaften
Molekularformel |
C8H6BrN3O |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
7-bromo-5-methylpyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H6BrN3O/c1-12-5-2-10-4-11-8(5)7(9)6(12)3-13/h2-4H,1H3 |
InChI-Schlüssel |
VRAZKCGRHHQFBK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CN=CN=C2C(=C1C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)

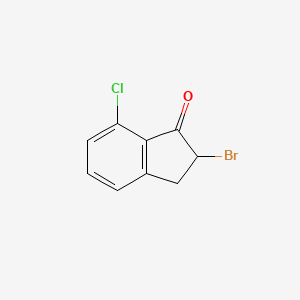
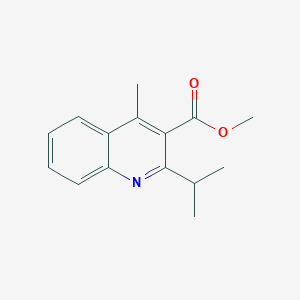


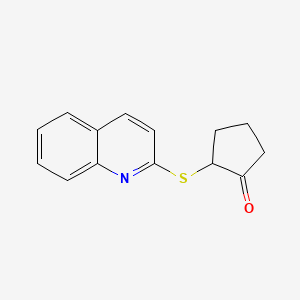
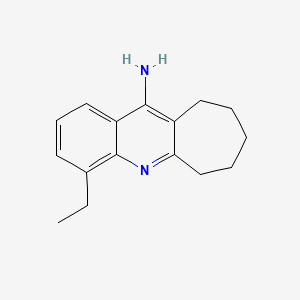

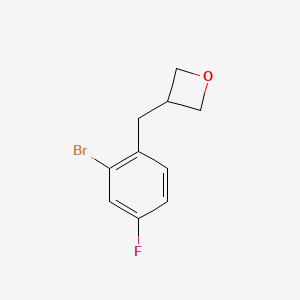
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

